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Compound of Interest

Compound Name: mIDH1-IN-1

Cat. No.: B12417692 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency and efficacy of the FDA-approved

mutant isocitrate dehydrogenase 1 (mIDH1) inhibitor, ivosidenib (AG-120), with two well-

characterized preclinical inhibitors, mIDH1-IN-1 (represented by AGI-5198) and GSK864. This

objective analysis is supported by experimental data to inform research and drug development

decisions.

Mutations in the IDH1 gene are a hallmark of several cancers, including acute myeloid

leukemia (AML), cholangiocarcinoma, and glioma. These mutations confer a neomorphic

enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-

HG).[1][2][3] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in

epigenetic dysregulation and a block in cellular differentiation, thereby promoting

tumorigenesis.[1][3] Small molecule inhibitors targeting mutant IDH1 aim to reduce 2-HG levels

and restore normal cellular function.

Potency Comparison: Biochemical and Cellular
Assays
The potency of these inhibitors has been evaluated in both biochemical assays using purified

mutant IDH1 enzyme and in cell-based assays measuring the reduction of 2-HG in cancer cell

lines.
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Table 1: Biochemical Potency (IC50) of mIDH1 Inhibitors
Compound

mIDH1-R132H
(nM)

mIDH1-R132C
(nM)

mIDH1-R132G
(nM)

Wild-Type
IDH1 (nM)

Ivosidenib (AG-

120)
12[4] 13[4] 8[4] 71[4]

mIDH1-IN-1

(AGI-5198)
70[5] 160[5] Not Reported >100,000[6]

GSK864 15.2[7] 8.8[7] 16.6[7] ~470[8]

Table 2: Cellular Potency (IC50/EC50) for 2-HG
Reduction

Compound Cell Line (Mutation) IC50/EC50 (nM)

Ivosidenib (AG-120) U87 MG (R132H) 19[4]

HT1080 (R132C) 8[4]

mIDH1-IN-1 (AGI-5198) U87 (R132H) 40[2]

THP-1 (R132H) 50[2]

GSK864 HT1080 (R132C) 320[7][9]

Efficacy Comparison: Preclinical and Clinical Data
The ultimate measure of an inhibitor's utility lies in its efficacy in relevant disease models and in

patients.

Table 3: Preclinical and Clinical Efficacy Highlights
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Compound Model/Study Population Key Efficacy Findings

Ivosidenib (AG-120) HT1080 Xenograft Model

Significant reduction in tumor

2-HG levels (92-95% inhibition)

after a single oral dose.[10][11]

Relapsed/Refractory AML

Patients

Overall response rate of

41.9%, with a complete

remission rate of 24.0%.[8]

mIDH1-IN-1 (AGI-5198)
R132H-IDH1 Glioma

Xenografts

50-60% tumor growth inhibition

over a three-week treatment

period.[6]

Preclinical Assessment

While potent, AGI-5198 has

poor pharmaceutical

properties, limiting its clinical

development.[5][11]

GSK864 AML Xenograft Mice
Reduced the number of

leukemic blasts in vivo.[12]

Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used for evaluation, the following

diagrams illustrate the mutant IDH1 signaling pathway and a general workflow for assessing

inhibitor efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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